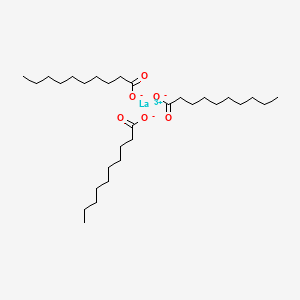
Tributyl(3-fluorophenyl)stannane
Overview
Description
Tributyl(3-fluorophenyl)stannane is an organotin compound with the molecular formula C18H31FSn. It is a derivative of stannane, where three butyl groups and one 3-fluorophenyl group are attached to the tin atom. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are valuable in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-fluorophenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3-fluorophenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method is advantageous due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-fluorophenyl)stannane undergoes various types of reactions, including:
Radical Reactions: It is commonly used in radical reactions such as hydrostannylation and dehalogenation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Radical Reactions: Reagents such as AIBN and light irradiation are used to initiate radical reactions.
Substitution Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed
Radical Reactions: The major products include hydrocarbons and stannylated derivatives.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Scientific Research Applications
Tributyl(3-fluorophenyl)stannane has several applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of biological systems involving fluorinated molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring carbon-fluorine bonds for increased metabolic stability.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tributyl(3-fluorophenyl)stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. The resulting stannyl radicals can then participate in various radical reactions, transferring the fluorophenyl group to other molecules. This mechanism is particularly useful in the formation of carbon-fluorine bonds, which are challenging to synthesize through other methods .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(4-fluorophenyl)stannane
- Tributylphenylstannane
- Tributyl(vinyl)stannane
Uniqueness
Tributyl(3-fluorophenyl)stannane is unique due to the position of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct products and reaction pathways compared to its isomers and other similar compounds .
Properties
IUPAC Name |
tributyl-(3-fluorophenyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGDHLUHQMPKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565333 | |
| Record name | Tributyl(3-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62942-25-0 | |
| Record name | Tributyl(3-fluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B3054992.png)







